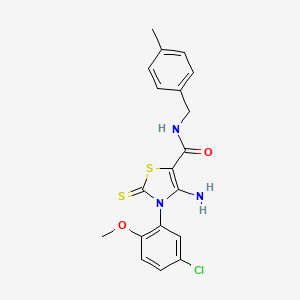
4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2S2 and its molecular weight is 419.94. The purity is usually 95%.
BenchChem offers high-quality 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide”, also known as “4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide”.
Pharmaceutical Development
This compound has potential applications in pharmaceutical development due to its unique chemical structure. It can be explored for its antimicrobial properties , targeting bacterial and fungal infections. The presence of the thiazole ring and the amino group suggests it could be a candidate for developing new antibiotics or antifungal agents .
Cancer Research
The compound’s structure, which includes a thiazole ring, is often found in molecules with anticancer properties . Researchers can investigate its ability to inhibit cancer cell growth or induce apoptosis (programmed cell death) in various cancer cell lines. This makes it a promising candidate for developing new cancer therapies .
Neuroprotective Agents
Given the presence of the methoxyphenyl group, this compound might exhibit neuroprotective effects . It can be studied for its potential to protect neurons from oxidative stress or other neurotoxic conditions, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound could be explored for its anti-inflammatory properties . The thiazole ring and the amino group are structural motifs found in many anti-inflammatory drugs. Research can focus on its ability to reduce inflammation in various models, potentially leading to new treatments for inflammatory diseases .
Enzyme Inhibition Studies
This compound can be used in enzyme inhibition studies . Its unique structure allows it to act as an inhibitor for various enzymes, which can be crucial in understanding enzyme functions and developing enzyme-targeted therapies. For example, it could be tested against enzymes involved in metabolic pathways or disease processes .
Biochemical Research
Finally, this compound can be used in biochemical research to study its interactions with biological molecules. Its structure allows it to bind to proteins, nucleic acids, or other biomolecules, making it a useful tool for understanding biochemical pathways and interactions.
These applications highlight the versatility and potential of “4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide” in various fields of scientific research.
Synthesis and application of trifluoromethylpyridines 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent 2-Amino-3-chloro-1,4-naphthoquinone-covalent modification of graphene Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
Propiedades
IUPAC Name |
4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-11-3-5-12(6-4-11)10-22-18(24)16-17(21)23(19(26)27-16)14-9-13(20)7-8-15(14)25-2/h3-9H,10,21H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKLYFDTTLMQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=C(C=CC(=C3)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-(5-chloro-2-methoxyphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

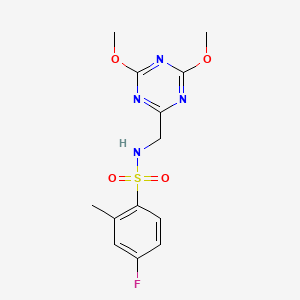
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)


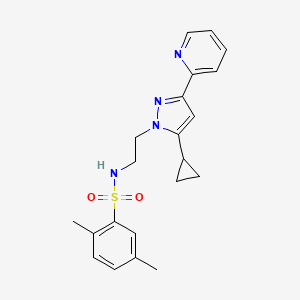
![1-[2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2483155.png)

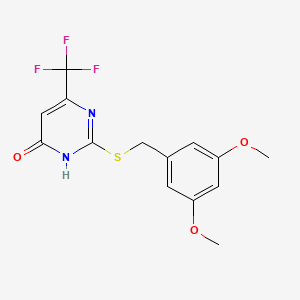
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)
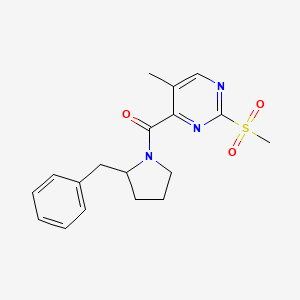
![1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483170.png)
![1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine](/img/structure/B2483171.png)